TG4-155

説明

特性

IUPAC Name |

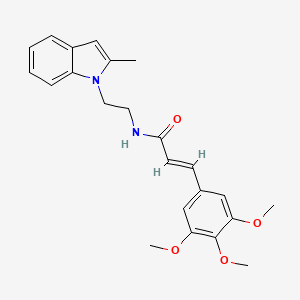

(E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-16-13-18-7-5-6-8-19(18)25(16)12-11-24-22(26)10-9-17-14-20(27-2)23(29-4)21(15-17)28-3/h5-10,13-15H,11-12H2,1-4H3,(H,24,26)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHUXHFZLMFETJ-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TG4-155

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG4-155 is a potent, selective, and competitive antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological properties, the signaling pathways it modulates, and its effects in various experimental models. All quantitative data are summarized in structured tables, and detailed protocols for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Core Mechanism of Action: Competitive Antagonism of the EP2 Receptor

This compound functions as a competitive antagonist at the EP2 receptor, a G-protein coupled receptor (GPCR). This means that this compound binds to the same site on the EP2 receptor as its endogenous ligand, PGE2, but does not activate the receptor. By occupying the binding site, this compound prevents PGE2 from binding and initiating downstream signaling cascades. The competitive nature of this antagonism has been demonstrated through Schild regression analysis, where the slope of the regression is approximately 1.0.[1]

The primary consequence of EP2 receptor activation by PGE2 is the stimulation of adenylyl cyclase via the Gαs subunit, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This compound effectively blocks this PGE2-induced cAMP accumulation.[2][3]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay System | Reference |

| KB (human EP2) | 2.4 nM | Schild Regression Analysis (C6G-EP2 cells) | [1][4] |

| KB (mouse EP2) | 4.7 nM | Schild Regression Analysis (C6G-mEP2 cells) | [2] |

| KB (rat microglia) | 5 nM | Schild Regression Analysis | [2][3] |

| Ki (human EP2) | 15 nM | Radioligand Binding Assay | [1][3] |

| KB (human EP4) | 11.4 µM | Schild Regression Analysis (HEK-EP4 cells) | [5] |

| PGE2 EC50 Shift | 1,120-fold (at 1 µM this compound) | cAMP accumulation in C6G-EP2 cells | [4] |

| Butaprost EC50 Shift | 962-fold (at 1 µM this compound) | cAMP accumulation in C6G-EP2 cells | [4] |

Table 1: Potency of this compound at the EP2 Receptor

| Receptor/Enzyme | Selectivity (fold over EP2 KB) | Reference |

| EP4 | > 4700 | [3] |

| DP1 | ~7 | [2][3] |

| BLT1, EP1, EP3, FP | > 500 | [2][3] |

| TP | > 345 | [2][3] |

| IP | > 240 | [2][3] |

| COX-1 and COX-2 | No significant inhibition at 10 µM | [2][3] |

Table 2: Selectivity Profile of this compound

Signaling Pathways Modulated by this compound

By blocking the EP2 receptor, this compound inhibits the downstream signaling cascade initiated by PGE2. The canonical EP2 signaling pathway and the point of inhibition by this compound are illustrated below.

References

An In-depth Technical Guide to the EP2 Receptor Antagonist: TG4-155

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prostaglandin E2 Receptor 2 (EP2) as a Therapeutic Target

Prostaglandin E2 (PGE2), a principal product of the cyclooxygenase (COX) pathway, is a critical lipid mediator involved in a myriad of physiological and pathological processes.[1][2][3] Its diverse effects are mediated through four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4.[2] Among these, the EP2 receptor has garnered significant attention as a therapeutic target due to its prominent role in inflammation, cancer, and neurodegeneration.[1][4][5] The EP2 receptor, coupled to the Gs alpha subunit (Gαs), primarily signals through the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][4][6] This signaling cascade can influence a wide range of cellular responses, including gene expression, cell proliferation, and immune modulation.[7][4]

Given the detrimental roles of sustained EP2 activation in various disease states, the development of selective antagonists is of high therapeutic interest.[3][5] TG4-155 is a potent, selective, and brain-penetrant small-molecule antagonist of the EP2 receptor.[8][9][10] This technical guide provides a comprehensive overview of this compound, including its biochemical and pharmacological properties, mechanism of action, preclinical efficacy, and detailed experimental protocols for its characterization.

Biochemical and Pharmacological Profile of this compound

This compound was identified through high-throughput screening as a competitive antagonist of the human EP2 receptor.[3] Its chemical and pharmacological properties have been characterized in a variety of in vitro and in vivo systems.

Chemical Properties:

-

Formal Name: (2E)-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)-2-propenamide[11][12]

Data Presentation: Binding Affinity and Selectivity

This compound exhibits high affinity for the EP2 receptor and significant selectivity over other prostanoid receptors.[8][10][13]

| Receptor | Binding Affinity (Kᵢ) | Functional Antagonism (K₈) | Selectivity vs. EP2 (Fold) |

| EP2 | 9.9 nM[8][14] | 2.4 nM[8][13] | - |

| DP1 | - | 34.5 nM[13][15] | 14[8] |

| EP1 | - | >10,000 nM | >4167 |

| EP3 | - | >10,000 nM | >4167 |

| EP4 | - | 11,400 nM[12][16] | 4750[8] |

| IP | - | >10,000 nM | >4167 |

Table 1: Binding Affinity and Selectivity of this compound. This table summarizes the reported binding affinity (Ki) and functional antagonism (KB) values of this compound for the human EP2 receptor and its selectivity over other human prostanoid receptors.

Data Presentation: Pharmacokinetic Properties

This compound has been shown to be brain-penetrant, a crucial characteristic for targeting neurological disorders.[8][9]

| Parameter | Value | Species | Administration Route |

| Bioavailability | 61%[8] | C57BL/6 Mice | Intraperitoneal (i.p.) |

| Plasma Half-life (t₁/₂) | 0.6 hours[8] | C57BL/6 Mice | Intraperitoneal (i.p.) |

| Brain/Plasma Ratio | 0.3[8] | C57BL/6 Mice | - |

Table 2: Pharmacokinetic Properties of this compound. This table outlines the key pharmacokinetic parameters of this compound observed in preclinical studies.

Mechanism of Action and Signaling Pathways

The EP2 receptor is a canonical Gs-coupled receptor.[2][4] Upon binding of its endogenous ligand, PGE2, the receptor undergoes a conformational change that activates the heterotrimeric Gs protein. This leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase to produce cAMP.[1][4] Elevated cAMP levels then activate downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[1][6] These effectors phosphorylate a multitude of intracellular substrates, leading to changes in gene transcription and cellular function.[4]

Figure 1: EP2 Receptor Signaling Pathway. This diagram illustrates the canonical signaling cascade initiated by the binding of PGE2 to the EP2 receptor.

This compound acts as a competitive antagonist at the EP2 receptor, meaning it binds to the same site as PGE2 but does not elicit a downstream signal.[17] By occupying the receptor, this compound prevents PGE2 from binding and initiating the signaling cascade, thereby inhibiting the production of cAMP and the subsequent cellular responses.

Figure 2: Mechanism of Action of this compound. This diagram shows this compound competitively inhibiting the binding of PGE2 to the EP2 receptor, thereby blocking downstream signaling.

Preclinical Efficacy

In Vitro Studies

This compound has demonstrated efficacy in cellular models of cancer. In human prostate cancer cell lines, such as PC-3, PGE2 can stimulate cell proliferation.[8] this compound effectively suppresses this PGE2-induced proliferation in a concentration-dependent manner.[8] It also inhibits butaprost (an EP2 agonist)-induced cell invasion and the production of proinflammatory cytokines in these cells.[11][13][15]

In Vivo Studies

The neuroprotective effects of this compound have been evaluated in a mouse model of status epilepticus induced by pilocarpine, which is known to cause significant neuronal injury in the hippocampus.[9]

| Study | Model | Treatment | Outcome |

| Neuroprotection | Pilocarpine-induced status epilepticus in C57BL/6 mice | This compound (5 mg/kg, i.p.) at 1 and 12 hours post-seizure | Significantly reduced neurodegeneration scores in hippocampal subregions: CA1 (by 91%), CA3 (by 80%), and hilus (by 63%)[8] |

Table 3: In Vivo Efficacy of this compound. This table summarizes the significant neuroprotective effects of this compound in a preclinical model of seizure-induced brain injury.

Experimental Protocols

The following protocols provide a detailed overview of the key methodologies used to characterize this compound.

Protocol 1: Radioligand Binding Assay for EP2 Receptor Affinity

This assay is used to determine the binding affinity (Ki) of this compound for the EP2 receptor.

-

Receptor Preparation: Cell membranes are prepared from a cell line stably overexpressing the human EP2 receptor (e.g., HEK293 or CHO cells).[11] Cells are harvested, homogenized in a cold buffer, and centrifuged to pellet the membranes. The membrane pellet is then resuspended in a suitable buffer for the binding assay.[18]

-

Radioligand: A radiolabeled ligand with high affinity for the EP2 receptor, such as [³H]PGE₂, is used.

-

Assay Procedure: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) are incubated with the receptor-containing membranes in a multi-well plate.[10] The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium.[18]

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[10][19] The filters are then washed with ice-cold buffer to remove unbound radioligand.[18]

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[10]

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[10]

Protocol 2: Schild Analysis for Competitive Antagonism

This functional assay determines the nature of the antagonism (competitive vs. non-competitive) and the functional antagonist affinity (KB).[20][21][22]

-

Cell-based Assay: A functional assay that measures a downstream response of EP2 receptor activation, such as cAMP accumulation, is used.[12][20] Cells expressing the EP2 receptor are utilized.

-

Agonist Dose-Response Curves: A series of dose-response curves for the agonist (PGE2) are generated in the absence and presence of several fixed concentrations of the antagonist (this compound).[20][22]

-

Measurement of Response: The cellular response (e.g., cAMP levels) is measured for each concentration of the agonist at each concentration of the antagonist.

-

Data Analysis: The dose-response curves are plotted, and the EC₅₀ values for the agonist are determined for each antagonist concentration. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the logarithm of the antagonist concentration. The dose ratio is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in the absence of the antagonist.[20][22]

-

Interpretation: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1.[12][22] The x-intercept of the regression line provides the pA₂, which is the negative logarithm of the KB.[22]

Protocol 3: cAMP Accumulation Assay

This assay directly measures the functional consequence of EP2 receptor activation and its inhibition by this compound.

-

Cell Culture and Plating: Cells expressing the EP2 receptor (e.g., C6 glioma cells) are cultured and seeded into multi-well plates.[12]

-

Assay Conditions: The cells are typically pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP. They are then incubated with varying concentrations of this compound (or vehicle) for a defined period.

-

Stimulation: The cells are then stimulated with a fixed concentration of an EP2 agonist (e.g., PGE2 or butaprost), typically at its EC₈₀ concentration, for a short period.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[12]

-

Data Analysis: The results are expressed as a percentage of the agonist response in the absence of the antagonist. An IC₅₀ value for this compound is determined from the concentration-response curve.

Protocol 4: In Vivo Pilocarpine-Induced Status Epilepticus Model

This model is used to assess the neuroprotective effects of this compound in vivo.[1][4]

-

Animals: Adult male C57BL/6 mice are commonly used.[8]

-

Induction of Status Epilepticus (SE): Mice are pre-treated with a muscarinic antagonist that does not cross the blood-brain barrier (e.g., scopolamine (B1681570) methyl nitrate) to reduce peripheral cholinergic effects.[1][3] SE is then induced by a systemic injection of pilocarpine.[1][3]

-

Seizure Monitoring: The animals are observed for behavioral seizures, which are typically scored using a modified Racine scale.[1][3]

-

Drug Administration: this compound or vehicle is administered at specific time points after the onset of SE (e.g., 1 and 12 hours).[8]

-

Termination of SE: After a defined period of SE (e.g., 2 hours), seizures are terminated with an anticonvulsant such as diazepam.[3]

-

Endpoint: Animals are euthanized at a specific time point after SE for brain tissue analysis.

Protocol 5: Assessment of Neurodegeneration

This protocol is used to quantify the extent of neuronal damage in the brain following an insult like SE.[23][24]

-

Tissue Processing: Following euthanasia, mice are transcardially perfused with saline followed by a fixative (e.g., paraformaldehyde). The brains are then removed, post-fixed, and processed for cryosectioning or paraffin (B1166041) embedding.[24]

-

Histological Staining: Brain sections, particularly those containing the hippocampus, are stained to visualize degenerating neurons. Common stains include Fluoro-Jade B or C, which specifically label degenerating neurons, or Nissl staining, which can reveal neuronal loss.[23]

-

Microscopy and Image Analysis: The stained sections are examined under a microscope, and images of the hippocampal subfields (CA1, CA3, and hilus) are captured.

-

Quantification: The extent of neurodegeneration is quantified by counting the number of stained cells or by using a semi-quantitative scoring system. This is typically performed by an observer blinded to the treatment conditions.

Figure 3: Experimental Workflow for EP2 Antagonist Characterization. This flowchart outlines a typical workflow for the preclinical evaluation of a novel EP2 receptor antagonist like this compound.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for investigating the roles of the EP2 receptor in health and disease. Its high potency, selectivity, and brain-penetrant nature make it particularly useful for preclinical studies in models of neurological and inflammatory disorders. The preclinical data demonstrating its neuroprotective effects in a model of epilepsy highlight its therapeutic potential.

While this compound has proven to be a robust research tool, its relatively short plasma half-life may present challenges for chronic in vivo studies. This has spurred the development of second-generation EP2 antagonists with improved pharmacokinetic profiles.[3] Further research is warranted to fully elucidate the therapeutic potential of EP2 receptor antagonism in a broader range of diseases, including various cancers and chronic inflammatory conditions. The continued development and characterization of selective EP2 antagonists like this compound will be instrumental in advancing our understanding of PGE2 signaling and in the pursuit of novel therapeutics.

References

- 1. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes [frontiersin.org]

- 7. Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. GPCR deorphanization assay in HEK-293 cells [bio-protocol.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. static.igem.org [static.igem.org]

- 14. resources.revvity.com [resources.revvity.com]

- 15. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]

- 16. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 20. Development of second generation EP2 antagonists with high selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Schild equation - Wikipedia [en.wikipedia.org]

- 22. The Schild regression in the process of receptor classification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. biospective.com [biospective.com]

- 24. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]

TG4-155: A Technical Guide for Researchers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of TG4-155, a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in research, and visualizes associated signaling pathways and workflows.

Core Compound Properties

This compound is a small molecule, brain-penetrant EP2 antagonist that has demonstrated significant utility in preclinical research, particularly in the fields of neuroinflammation, oncology, and inflammatory disorders.[1][2][3] It acts as a competitive antagonist at the EP2 receptor, thereby blocking the downstream signaling cascade initiated by the binding of PGE2.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Species/Cell Line | Reference |

| IC50 (cAMP formation) | 2.4 nM | KB EP2 cells | |

| Ki (Radioligand binding) | 9.9 nM | Human EP2 receptor | [5][6][7] |

| 15 nM | Human EP2 receptors | [4] | |

| Schild KB (Functional antagonism) | 2.4 nM | Human EP2 receptor | [2][4][7][8] |

| Selectivity (Schild KB, EP2 vs. other prostanoid receptors) | |||

| vs. EP4 | ~4730-fold (KB = 11.4 µM) | Human EP4 receptor | [2][9][10] |

| vs. DP1 | ~14-fold | Human DP1 receptor | [7][8] |

| vs. EP1, EP3, IP | >550-4750-fold | Human receptors | [7][8] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Route of Administration | Reference |

| Plasma Half-life (t1/2) | 0.6 hours | Intraperitoneal (i.p.) | [8][11] |

| Brain/Plasma Ratio | 0.3 | Intraperitoneal (i.p.) | [8][11] |

| Bioavailability (%F) | 61% | Intraperitoneal (i.p.) vs. Intravenous (i.v.) | [8] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively inhibiting the binding of PGE2 to the EP2 receptor, a G-protein coupled receptor (GPCR). The EP2 receptor is coupled to the Gs alpha subunit (Gαs). Upon activation by PGE2, Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses, including inflammation and cell proliferation. By blocking the initial binding of PGE2, this compound prevents this entire signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro cAMP Accumulation Assay

This protocol is designed to quantify the inhibitory effect of this compound on PGE2-induced cAMP production in cells expressing the EP2 receptor.

Materials:

-

Cells stably expressing the human EP2 receptor (e.g., HEK293 or C6 glioma cells)

-

Cell culture medium (e.g., DMEM) with appropriate supplements

-

Phosphate-Buffered Saline (PBS)

-

Prostaglandin E2 (PGE2)

-

This compound

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar FRET-based assay)

-

384-well white opaque microplates

Procedure:

-

Cell Seeding: Seed EP2-expressing cells into a 384-well plate at a density of 2,000-5,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of PGE2.

-

Treatment: On the day of the assay, remove the culture medium and wash the cells once with PBS. Add the diluted this compound to the wells and incubate for 15-30 minutes at room temperature.

-

Stimulation: Add PGE2 to the wells at a final concentration corresponding to its EC80 (the concentration that elicits 80% of the maximal response) and incubate for 30 minutes at room temperature.

-

cAMP Measurement: Following the manufacturer's instructions for the cAMP assay kit, add the detection reagents to the wells.

-

Data Acquisition: Read the plate on a compatible plate reader (e.g., for FRET-based assays).

-

Data Analysis: Calculate the percent inhibition of the PGE2-induced cAMP response for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

References

- 1. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 4. Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

- 11. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

TG4-155: A Selective EP2 Receptor Antagonist for the Modulation of Neuroinflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical underlying component of numerous neurodegenerative diseases and acute brain injuries. A key mediator in this process is Prostaglandin E2 (PGE2), which exerts its pro-inflammatory effects primarily through the E-prostanoid receptor 2 (EP2). The EP2 receptor, predominantly expressed on microglia and other glial cells within the central nervous system (CNS), represents a promising therapeutic target for mitigating inflammation-driven neuronal damage. This document provides a comprehensive technical overview of TG4-155, a potent, selective, and brain-penetrant small-molecule antagonist of the EP2 receptor. We detail its pharmacological properties, mechanism of action, preclinical efficacy in a relevant neuroinflammation model, and the specific experimental protocols used for its characterization.

Pharmacology of this compound

This compound was identified through high-throughput screening as a first-generation selective antagonist for the EP2 receptor.[1] Its pharmacological profile is characterized by high potency and significant selectivity over other prostanoid receptors, particularly EP4, which shares a similar downstream signaling pathway.

Quantitative Pharmacological Data

The binding affinity and functional antagonism of this compound have been quantified using various in vitro assays. The data clearly establish its potency and selectivity for the human EP2 receptor.

| Parameter | Value | Assay Type | Target | Notes |

| KB | 2.4 nM | Schild Analysis | Human EP2 | Functional antagonism constant.[1] |

| Ki | 9.9 nM | Radioligand Binding | Human EP2 | Inhibitor constant from competitive binding.[2] |

| KB (EP4) | 11.4 µM | Schild Analysis | Human EP4 | Demonstrates low potency at the EP4 receptor. |

| Selectivity | ~4,750-fold | KB (EP4) / KB (EP2) | EP2 vs. EP4 | High selectivity for EP2 over EP4.[1] |

In Vivo Preclinical Efficacy

The neuroprotective effects of this compound were evaluated in a pilocarpine-induced status epilepticus (SE) mouse model, a well-established paradigm for studying seizure-induced neuroinflammation and neuronal injury.[3] Administration of this compound after the onset of SE provided significant protection against neuronal death in the hippocampus.

| Hippocampal Subregion | Reduction in Neurodegeneration | Treatment Protocol | Animal Model |

| CA1 | 91% | 5 mg/kg, i.p. at 1 and 12h post-SE | C57BL/6 Mice |

| CA3 | 80% | 5 mg/kg, i.p. at 1 and 12h post-SE | C57BL/6 Mice |

| Hilus | 63% | 5 mg/kg, i.p. at 1 and 12h post-SE | C57BL/6 Mice |

Mechanism of Action

This compound exerts its anti-inflammatory effects by competitively blocking the PGE2-EP2 signaling cascade in glial cells, primarily microglia.

The PGE2/EP2 Signaling Pathway in Neuroinflammation

In the CNS, excessive neuronal activity or injury leads to the release of PGE2. Binding of PGE2 to the Gαs-coupled EP2 receptor on microglia initiates a signaling cascade that results in a pro-inflammatory cellular state.

-

Receptor Activation: PGE2 binds to the EP2 receptor.

-

G-Protein Coupling: The receptor activates the associated Gαs protein.

-

cAMP Production: Gαs stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP).

-

Epac Activation: Elevated intracellular cAMP primarily activates the Exchange protein directly activated by cAMP (Epac).[4][5]

-

Pro-inflammatory Gene Expression: The cAMP/Epac pathway leads to the upregulation and production of key inflammatory mediators, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4]

-

Neurotoxicity: The sustained release of these mediators promotes chronic neuroinflammation, blood-brain barrier disruption, reactive gliosis, and ultimately, neuronal injury and death.

Competitive Antagonism by this compound

This compound functions as a competitive antagonist. It binds to the same site on the EP2 receptor as the endogenous ligand PGE2 but does not activate the receptor. By occupying the binding site, this compound prevents PGE2 from binding and initiating the downstream pro-inflammatory signaling cascade. Schild regression analysis confirms this competitive mechanism, demonstrated by parallel rightward shifts in the PGE2 dose-response curve in the presence of increasing concentrations of this compound, without a change in the maximal response.[1]

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of novel chemical entities. The following are representative protocols for key experiments used to characterize this compound.

Pilocarpine-Induced Status Epilepticus (SE) Mouse Model

This protocol reliably induces SE, leading to neuroinflammation and neuronal loss, providing a robust in vivo platform for testing neuroprotective agents.[6][7]

-

Animal Preparation: Use adult male C57BL/6 mice (8-10 weeks old). House animals with ad libitum access to food and water.

-

Pre-treatment: Administer scopolamine (B1681570) methyl nitrate (B79036) (1 mg/kg, i.p.) 30 minutes prior to pilocarpine (B147212) injection to limit peripheral cholinergic effects.

-

SE Induction: Administer pilocarpine hydrochloride (300-325 mg/kg, i.p.).

-

Seizure Monitoring: Continuously monitor mice for seizure activity. Seizures are scored according to a modified Racine scale (Stage 1: mouth/facial movements; Stage 2: head nodding; Stage 3: forelimb clonus; Stage 4: rearing with forelimb clonus; Stage 5: rearing and falling with generalized convulsions). SE is defined as continuous Stage 4-5 seizure activity.

-

Treatment Administration: At a defined time after SE onset (e.g., 1 or 2 hours), administer the test compound (e.g., this compound, 5 mg/kg, i.p.) or vehicle.

-

SE Termination: To improve survival, terminate SE 2 hours after onset by administering diazepam (10 mg/kg, i.p.).

-

Post-operative Care: Provide supportive care, including subcutaneous saline for hydration and soft, moistened food on the cage floor.

-

Tissue Collection: At the desired experimental endpoint (e.g., 24-72 hours post-SE), mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) for histological analysis.

Immunohistochemistry (IHC) for Gliosis

This protocol is used to visualize and quantify microgliosis (Iba1) and astrogliosis (GFAP) in brain sections from the SE model.[8][9]

-

Sectioning: Collect PFA-fixed brains and cryoprotect in 30% sucrose. Section the brains into 30-40 µm coronal sections using a cryostat or vibratome.

-

Antigen Retrieval (Optional): If necessary, perform antigen retrieval by incubating sections in sodium citrate (B86180) buffer (10 mM, pH 6.0) at 80-90°C for 10-20 minutes.

-

Permeabilization & Blocking: Wash sections 3x for 10 minutes in phosphate-buffered saline (PBS). Permeabilize and block non-specific binding by incubating sections for 1-2 hours at room temperature in a blocking buffer (e.g., PBS containing 0.3% Triton X-100 and 5% normal donkey or goat serum).

-

Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies diluted in blocking buffer.

-

Microglia: Rabbit anti-Iba1 (e.g., 1:1000 dilution)

-

Astrocytes: Mouse anti-GFAP (e.g., 1:1000 dilution)

-

-

Washing: Wash sections 3x for 10 minutes in PBS with 0.1% Triton X-100.

-

Secondary Antibody Incubation: Incubate sections for 2 hours at room temperature with species-appropriate fluorescently-labeled secondary antibodies (e.g., Donkey anti-Rabbit Alexa Fluor 488 and Donkey anti-Mouse Alexa Fluor 594) diluted 1:500 in blocking buffer.

-

Final Washes & Mounting: Wash sections 3x for 10 minutes in PBS. Mount sections onto glass slides and coverslip using an anti-fade mounting medium containing DAPI for nuclear counterstaining.

-

Imaging & Analysis: Acquire images using a confocal or fluorescence microscope. Quantify gliosis by measuring the intensity of the fluorescent signal or by cell counting in defined regions of interest (e.g., hippocampal CA1).

Hippocampal Cytokine Measurement by ELISA

This protocol quantifies the levels of pro-inflammatory cytokines in brain tissue.[10][11]

-

Tissue Homogenization: Dissect hippocampi from fresh, unfixed brains on ice. Homogenize the tissue in a lysis buffer (e.g., RIPA buffer) containing a cocktail of protease and phosphatase inhibitors.

-

Centrifugation: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Collect the supernatant and determine the total protein concentration using a standard protein assay (e.g., BCA assay).

-

ELISA Procedure: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines (e.g., TNF-α, IL-1β, IL-6) using commercially available kits according to the manufacturer's instructions.

-

Data Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokine standards. Normalize the cytokine levels to the total protein concentration of the sample (e.g., pg of cytokine per mg of total protein).

Schild Analysis for Competitive Antagonism

This functional assay determines the equilibrium dissociation constant (KB) and confirms the competitive nature of an antagonist.[1][12]

-

Cell Culture: Use a cell line stably overexpressing the human EP2 receptor (e.g., HEK293 or C6 glioma cells).

-

Assay Preparation: Seed cells in 96-well plates. The day of the assay, replace the culture medium with an assay buffer.

-

Antagonist Incubation: Add increasing, fixed concentrations of the antagonist (this compound) to the wells. Include a vehicle control (no antagonist). Incubate for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Agonist Dose-Response: To each antagonist concentration group, add a range of concentrations of the agonist (PGE2) to generate a full dose-response curve.

-

Response Measurement: After agonist incubation, measure the cellular response, which for EP2 is typically the accumulation of intracellular cAMP. This can be quantified using a suitable assay kit (e.g., TR-FRET based cAMP assay).

-

Data Analysis:

-

For each fixed antagonist concentration, plot the agonist dose-response curve and determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

-

Calculate the dose ratio (dr) for each antagonist concentration: dr = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist).

-

Create a Schild plot by graphing log(dr-1) on the y-axis versus the logarithm of the molar concentration of the antagonist ([B]) on the x-axis.

-

Perform a linear regression on the Schild plot. A slope not significantly different from 1.0 is indicative of competitive antagonism.

-

The KB can be determined from the x-intercept, where log(dr-1) = 0. The value of [B] at this intercept is the KB. Alternatively, the pA2 (the negative logarithm of the antagonist concentration that necessitates a two-fold increase in agonist concentration to produce the same response) can be derived from the intercept. For a competitive antagonist, pA2 = -log(KB).

-

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 9. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]

- 10. 2.12. Cytokine measurements [bio-protocol.org]

- 11. CD137L Inhibition Ameliorates Hippocampal Neuroinflammation and Behavioral Deficits in a Mouse Model of Sepsis-Associated Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Schild regression in the process of receptor classification - PubMed [pubmed.ncbi.nlm.nih.gov]

TG4-155: A Technical Guide to its Role in Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG4-155 has emerged as a significant small molecule inhibitor in the landscape of cancer research, primarily targeting the prostaglandin (B15479496) E2 (PGE2) signaling pathway. This pathway is increasingly recognized for its critical role in tumorigenesis, promoting cancer cell proliferation, invasion, and immune evasion. This compound acts as a potent and selective competitive antagonist of the E-type prostanoid receptor 2 (EP2), a key receptor through which PGE2 exerts its pro-tumorigenic effects. This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on cancer cell proliferation, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: EP2 Receptor Antagonism

This compound functions by specifically binding to the EP2 receptor and blocking the downstream signaling cascade initiated by its natural ligand, PGE2. This antagonistic action has been shown to curb the proliferative signals in cancer cells that are otherwise promoted by the activation of the EP2 receptor.

Quantitative Data on Receptor Binding and Selectivity

The efficacy and specificity of this compound as an EP2 receptor antagonist have been quantified through various binding and functional assays. The following table summarizes key quantitative data.[1][2][3]

| Parameter | Value | Description |

| Ki | 9.9 nM | The inhibition constant, representing the concentration of this compound required to occupy 50% of the EP2 receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. |

| Schild KB | 2.4 nM | The dissociation constant of the antagonist-receptor complex, determined by Schild regression analysis. It reflects the concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to elicit the same response. |

| Selectivity | 550-4750-fold | The selectivity of this compound for the EP2 receptor over other prostanoid receptors (EP1, EP3, EP4, and IP). This high selectivity minimizes off-target effects. |

| Selectivity vs DP1 | 14-fold | The selectivity of this compound for the EP2 receptor over the prostaglandin D2 receptor 1 (DP1). |

| hERG IC50 | 12 µM | The half-maximal inhibitory concentration for the hERG potassium channel, indicating a relatively low risk of cardiac side effects at therapeutic concentrations. |

| 5-HT2B IC50 | 2.6 µM | The half-maximal inhibitory concentration for the serotonin (B10506) 5-HT2B receptor, suggesting potential off-target effects at higher concentrations. |

Impact on Cancer Cell Proliferation

Activation of the EP2 receptor by PGE2 is known to promote the growth of various cancer cells. This compound, by blocking this interaction, has been demonstrated to inhibit cancer cell proliferation.

In Vitro Efficacy

In preclinical studies, this compound has shown to effectively suppress the proliferation of cancer cells in a concentration-dependent manner. For instance, in the human prostate cancer cell line PC3, PGE2-induced cell growth is significantly counteracted by treatment with this compound.[1] While specific IC50 values for this compound in a wide range of cancer cell lines are not extensively published, the available data strongly suggest its anti-proliferative potential. Inhibition of the EP2 receptor has been shown to reduce cancer cell proliferation and induce proteins that arrest the cell cycle.[4]

Preclinical In Vivo Data

While specific xenograft studies utilizing this compound in cancer models are not widely available in the public domain, research on the role of the EP2 receptor in vivo provides a strong rationale for its therapeutic potential. Studies using EP2 knockout mice have demonstrated reduced tumor growth, suggesting that systemic blockade of EP2 signaling can create a less favorable environment for tumor progression.[5] These findings are attributed to alterations in the tumor stroma, including the upregulation of anti-tumor chemokines and pathways related to interferon-gamma signaling.[5]

Pharmacokinetic studies in C57BL/6 mice have shown that this compound, when administered intraperitoneally, has a bioavailability of 61%, a plasma half-life of 0.6 hours, and a brain-to-plasma ratio of 0.3, indicating its ability to be distributed systemically and cross the blood-brain barrier.[1]

Signaling Pathways and Experimental Workflows

EP2 Receptor Signaling Pathway

The binding of PGE2 to the EP2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately promotes cell proliferation. This compound acts as a competitive antagonist, preventing the initiation of this cascade.

Experimental Workflow for Assessing this compound Efficacy

A typical workflow to evaluate the anti-proliferative effects of this compound in cancer cells is outlined below.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects on cancer cell proliferation. Below are representative protocols for key experiments.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Seed cancer cells (e.g., PC3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control. If studying inhibition of PGE2-induced proliferation, co-treat with a fixed concentration of PGE2 (e.g., 1 µM).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of this compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Treat cancer cells with this compound for the desired duration.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis for EP2 Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins in the EP2 signaling pathway following treatment with this compound.

-

Protein Extraction: Treat cells with this compound and/or PGE2, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-CREB, CREB, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate for cancers driven by the PGE2-EP2 signaling axis. Its high potency and selectivity for the EP2 receptor make it an ideal probe for dissecting the role of this pathway in cancer cell proliferation and for exploring its potential in targeted cancer therapy. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the anti-cancer properties of this compound and to identify biomarkers for patient stratification in future clinical applications. Further research is warranted to fully elucidate its efficacy in various cancer types and to translate these promising preclinical findings into clinical benefits.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Immunomart [immunomart.com]

- 4. Inhibition of EP2 receptor suppresses tumor growth and chemoresistance of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reduced tumor growth in EP2 knockout mice is related to signaling pathways favoring an increased local anti-tumor immunity in the tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of TG4-155: A Selective EP2 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and preclinical development of TG4-155, a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). This document details the scientific journey from high-throughput screening to initial in vivo proof-of-concept, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Introduction

Prostaglandin E2 (PGE2) is a key lipid signaling molecule involved in a wide array of physiological and pathological processes, including inflammation, pain, cancer, and neurodegeneration. It exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP2 receptor, in particular, has been identified as a critical mediator of pro-inflammatory and neurotoxic signaling pathways, making it an attractive therapeutic target. This compound emerged from a dedicated effort to identify small molecule antagonists of the EP2 receptor with the potential for therapeutic intervention in inflammation-related disorders.

Discovery of this compound

This compound was identified through a robust ultra-high-throughput screening (uHTS) campaign designed to find inhibitors of the human EP2 receptor.[1] A large chemical library was screened, leading to the discovery of a novel 3-aryl-acrylamide scaffold with promising activity.

High-Throughput Screening (HTS)

The primary screen utilized a cell-based time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure cyclic AMP (cAMP) levels, a downstream second messenger of EP2 receptor activation.

Caption: High-throughput screening workflow for the discovery of this compound.

Mechanism of Action and In Vitro Pharmacology

Subsequent pharmacological studies confirmed that this compound is a competitive antagonist of the EP2 receptor.

Signaling Pathway

This compound competitively binds to the EP2 receptor, blocking the binding of its endogenous ligand, PGE2. This prevents the Gs alpha subunit of the associated G-protein from activating adenylyl cyclase, thereby inhibiting the production of cAMP.

Caption: Mechanism of this compound action on the EP2 receptor signaling pathway.

Quantitative In Vitro Data

The potency, selectivity, and competitive nature of this compound were quantified through various in vitro assays.

| Parameter | Species | Assay Type | Value | Reference |

| KB | Human | Schild Regression (cAMP) | 2.4 nM | [2] |

| Ki | Human | Radioligand Binding | 15 nM | [2] |

| Selectivity vs. EP4 (KB) | Human | Schild Regression (cAMP) | 4,730-fold | [2] |

| Selectivity vs. DP1 (KB) | Human | Schild Regression (cAMP) | 7-fold | [3][4] |

| Selectivity vs. other prostanoid receptors (EP1, EP3, IP, FP, TP) | Human | Functional Assays | >500-fold | [3][4] |

Preclinical Development and In Vivo Efficacy

The promising in vitro profile of this compound prompted its evaluation in a preclinical model of neuroinflammation.

Pharmacokinetics

Pharmacokinetic studies in mice revealed that this compound is brain-penetrant, a crucial characteristic for a centrally acting therapeutic.[3]

| Parameter | Species | Route | Value |

| Bioavailability | Mouse | i.p. vs. i.v. | 61% |

| Plasma Half-life (t1/2) | Mouse | i.p. | 0.6 h |

| Brain/Plasma Ratio | Mouse | i.p. | 0.3 |

In Vivo Efficacy in a Seizure Model

This compound was tested in a pilocarpine-induced status epilepticus (SE) mouse model, a well-established model of seizure-induced neuronal injury and inflammation.[3][4] Administration of this compound after the termination of SE significantly reduced neuronal injury in the hippocampus.[3][4][5]

Caption: Workflow for the in vivo evaluation of this compound.

Lead Optimization and Second-Generation Compounds

While this compound demonstrated proof-of-concept, its short plasma half-life presented a potential limitation for clinical development.[1] This led to lead optimization efforts and the development of second-generation EP2 antagonists with improved pharmacokinetic properties. One such analog, TG11-77, exhibits a longer plasma half-life and has undergone further preclinical development, including the completion of in vitro studies required for an Investigational New Drug (IND) application.[6][7]

Experimental Protocols

Cell-based TR-FRET cAMP Formation Assay

-

Cell Line: C6 glioma cells stably overexpressing the human EP2 receptor (C6G-hEP2).

-

Principle: This competitive immunoassay measures the accumulation of intracellular cAMP. A FRET signal is generated by the interaction of an anti-cAMP antibody coupled to a FRET donor (Cryptate) and cAMP linked to a FRET acceptor (d2). Endogenously produced cAMP competes with the labeled cAMP for antibody binding, leading to a decrease in the FRET signal.[8][9]

-

Protocol:

-

Plate C6G-hEP2 cells in a 384-well plate.

-

Pre-incubate cells with varying concentrations of this compound or vehicle.

-

Stimulate the cells with the EP2 agonist PGE2 at its EC80 concentration.

-

Lyse the cells and add the TR-FRET reagents (anti-cAMP-Cryptate and cAMP-d2).

-

Incubate to allow for binding equilibrium.

-

Measure the TR-FRET signal on a compatible plate reader.

-

Data are expressed as the ratio of the acceptor to donor fluorescence.

-

Schild Regression Analysis

-

Principle: This analysis is used to determine the mode of antagonism (competitive, non-competitive, etc.) and to calculate the equilibrium dissociation constant (KB) for a competitive antagonist.[2]

-

Protocol:

-

Perform concentration-response curves for the agonist (PGE2) in the absence and presence of multiple fixed concentrations of the antagonist (this compound).

-

Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist.

-

Plot log(DR-1) versus the logarithm of the molar concentration of the antagonist.

-

For a competitive antagonist, the plot should be linear with a slope of 1. The x-intercept provides the log KB.

-

Radioligand Binding Assay

-

Principle: This assay directly measures the binding of a radiolabeled ligand to its receptor. Competitive binding assays are used to determine the affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand.

-

Protocol:

-

Prepare cell membranes from cells overexpressing the human EP2 receptor.

-

Incubate the membranes with a fixed concentration of a radiolabeled EP2 agonist (e.g., [3H]-PGE2) and varying concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

The IC50 is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

Pilocarpine-Induced Status Epilepticus (SE) in Mice

-

Animals: Adult male C57BL/6 mice.

-

Protocol:

-

Administer scopolamine (B1681570) methyl nitrate (B79036) to reduce peripheral cholinergic effects.

-

Inject pilocarpine hydrochloride to induce SE. Seizure activity is monitored and scored.

-

After 1 hour of continuous seizure activity, terminate SE with an injection of pentobarbital.

-

Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle at 1 hour and 12 hours after SE termination.

-

At a predetermined time point (e.g., 24 hours post-SE), perfuse the animals and collect brain tissue.

-

Process the brain tissue for histological analysis (e.g., Fluoro-Jade B staining) to quantify neuronal injury in specific hippocampal subfields.

-

Conclusion

This compound is a pioneering selective EP2 receptor antagonist that has been instrumental in validating the EP2 receptor as a therapeutic target for inflammation-related disorders, particularly in the context of neuroinflammation. While its own development trajectory may have been superseded by second-generation compounds with improved pharmacokinetic profiles, the discovery and characterization of this compound laid a critical foundation for the ongoing development of this promising class of therapeutic agents. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the field.

References

- 1. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. Small molecule antagonist reveals seizure-induced mediation of neuronal injury by prostaglandin E2 receptor subtype EP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical development of an EP2 antagonist for post-seizure cognitive deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical development of an EP2 antagonist for post-seizure cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Brain Penetrance of TG4-155: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG4-155 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). Its ability to cross the blood-brain barrier (BBB) makes it a compound of significant interest for investigating the role of EP2 signaling in central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the brain penetrance of this compound, including available quantitative data, detailed experimental methodologies for assessing BBB penetration, and an exploration of the core signaling pathway it modulates.

Quantitative Data on Brain Penetrance

The brain penetrance of a compound is a critical parameter in the development of CNS-targeted therapeutics. It is often quantified by the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu). For this compound, in vivo pharmacokinetic studies in mice have been conducted to determine its ability to enter the brain.

A key study by Jiang et al. (2012) provides the primary quantitative data for this compound's brain penetrance.[1] The compound was administered to C57BL/6 mice, and its concentrations in both brain and plasma were measured.[1] This study also characterized other important pharmacokinetic parameters, such as plasma half-life and bioavailability.[1]

Further research has led to the development of analogs of this compound with improved pharmacokinetic profiles, including enhanced brain permeability. One such analog, TG6-10-1, demonstrates significantly higher brain concentrations compared to the parent compound, highlighting the potential for chemical modifications to optimize CNS delivery.

The following tables summarize the available quantitative data for this compound and its analog, TG6-10-1.

Table 1: Pharmacokinetic and Brain Penetrance Data for this compound in Mice

| Parameter | Value | Species | Administration Route | Citation |

| Brain/Plasma Ratio | 0.3 | C57BL/6 Mice | Intraperitoneal (i.p.) | [1] |

| Plasma Half-life (t½) | 0.6 hours | C57BL/6 Mice | Intraperitoneal (i.p.) | [1] |

| Bioavailability | 61% | C57BL/6 Mice | Intraperitoneal (i.p.) vs. Intravenous (i.v.) | [1] |

Table 2: Pharmacokinetic and Brain Penetrance Data for TG6-10-1 (Analog of this compound) in Mice

| Parameter | Value | Species | Administration Route | Citation |

| Brain/Plasma Ratio | 1.6 - 1.7 | Mice | Intraperitoneal (i.p.) | |

| Plasma Half-life (t½) | ~1.6 - 1.7 hours | Mice | Intraperitoneal (i.p.) |

Experimental Protocols

The determination of a compound's brain penetrance involves precise and well-controlled experimental procedures. While the specific supplementary information detailing the protocol used by Jiang et al. (2012) was not accessible, this section outlines a representative and detailed methodology for determining the brain-to-plasma ratio of a small molecule like this compound in mice, based on established practices in the field.

In Vivo Brain-to-Plasma Ratio Determination in Mice

This protocol describes the steps for administering the test compound to mice, collecting brain and plasma samples, and analyzing the compound concentrations to calculate the brain-to-plasma ratio.

Workflow for Brain-to-Plasma Ratio Determination

Materials:

-

This compound

-

Vehicle for solubilization (e.g., DMSO, PEG400, saline)

-

Male C57BL/6 mice (8-10 weeks old)

-

Syringes and needles for administration

-

Anesthetics (e.g., isoflurane)

-

Tools for dissection and tissue collection

-

Tubes for blood and tissue collection (e.g., EDTA-coated tubes for blood)

-

Centrifuge

-

Homogenizer

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Compound Formulation: Prepare a solution of this compound in a suitable vehicle at the desired concentration for injection.

-

Animal Dosing: Administer the formulated this compound to mice via the desired route (e.g., intraperitoneal injection). The dose should be based on previous efficacy or toxicity studies.

-

Sample Collection: At a predetermined time point post-administration (typically at the time of maximum plasma concentration, Tmax, if known), anesthetize the mice.

-

Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Brain Collection: Perfuse the mice with saline to remove blood from the brain tissue. Excise the brain and weigh it.

-

Brain Homogenization: Homogenize the brain tissue in a suitable buffer.

-

Sample Analysis: Determine the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.

-

Calculation: Calculate the brain-to-plasma ratio by dividing the concentration of this compound in the brain (ng/g) by its concentration in the plasma (ng/mL).

Core Signaling Pathway

This compound exerts its effects by antagonizing the EP2 receptor. The EP2 receptor is a G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, prostaglandin E2 (PGE2). The canonical signaling pathway initiated by EP2 receptor activation is central to its physiological and pathological roles.

EP2 Receptor Signaling Pathway

The binding of PGE2 to the EP2 receptor triggers a conformational change, leading to the activation of the associated Gs alpha subunit (Gαs) of the heterotrimeric G protein. Activated Gαs, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which modulates the expression of genes involved in inflammation, neuronal excitability, and other cellular processes.

This compound, as a competitive antagonist, binds to the EP2 receptor and prevents the binding of PGE2, thereby inhibiting the initiation of this signaling cascade.

Conclusion

This compound is a valuable research tool for elucidating the role of the EP2 receptor in the CNS due to its confirmed ability to penetrate the blood-brain barrier. The quantitative data, while indicating moderate brain penetrance, has been sufficient to demonstrate pharmacological effects in preclinical models of neurological disorders. The development of analogs with improved brain-to-plasma ratios, such as TG6-10-1, underscores the potential for optimizing this chemical scaffold for CNS applications. The detailed experimental protocols and understanding of the core signaling pathway provided in this guide serve as a foundational resource for researchers and drug developers working with this compound and other EP2 receptor antagonists.

References

TG4-155: A Deep Dive into its Selectivity for the EP2 Prostaglandin Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective antagonism of the EP2 receptor by TG4-155, a potent pharmacological tool and potential therapeutic agent. We will explore the quantitative data defining its selectivity over the closely related EP4 receptor, detail the experimental methodologies used for its characterization, and visualize the relevant biological and experimental frameworks.

Quantitative Selectivity Profile of this compound

The selectivity of this compound for the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP2 over EP4 is well-documented. This selectivity is crucial for dissecting the specific roles of EP2 in various physiological and pathological processes. The following tables summarize the key quantitative metrics from binding affinity and functional antagonism studies.

Table 1: Binding Affinity of this compound for EP2 and EP4 Receptors

| Parameter | Receptor | Value (nM) | Species | Assay Type |

| Ki | EP2 | 9.9[1][2] | Not Specified | Radioligand Binding Assay |

| Ki | EP2 | 15[3] | Human | Radioligand Binding Assay |

Ki (Inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonism of this compound at EP2 and EP4 Receptors

| Parameter | Receptor | Value | Species | Assay Type |

| KB | EP2 | 2.4 nM[1][2][3] | Human | Schild Regression Analysis |

| KB | EP4 | 11.4 µM[4] | Not Specified | Not Specified |

| Selectivity Index (KB EP4 / KB EP2) | - | ~4750-fold[1][2][3] | - | - |

KB (Equilibrium dissociation constant for an antagonist) is the concentration of antagonist that requires a doubling of the agonist concentration to produce the same response. A lower KB value indicates a more potent antagonist.

Experimental Protocols

The determination of this compound's selectivity relies on robust in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for EP2 and EP4 receptors.

Materials:

-

Cell membranes prepared from cell lines overexpressing human EP2 or EP4 receptors.

-

Radioligand (e.g., [3H]-PGE2).

-

This compound at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Protocol:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [3H]-PGE2 and varying concentrations of this compound.

-

Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (cAMP Accumulation)

This assay measures the ability of an antagonist to block the functional response of a receptor to an agonist, in this case, the production of cyclic AMP (cAMP).

Objective: To determine the functional potency (KB) of this compound as an antagonist at EP2 and EP4 receptors.

Materials:

-

Cell lines stably expressing human EP2 or EP4 receptors (e.g., HEK293 or CHO cells).

-

PGE2 (agonist).

-

This compound at various concentrations.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

Protocol:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Agonist Stimulation: Add a range of concentrations of the agonist (PGE2) to the wells and incubate for a specific time to stimulate cAMP production.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in each well using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Generate dose-response curves for PGE2 in the absence and presence of different concentrations of this compound. Perform a Schild regression analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA2 value, from which the KB can be calculated. A slope of 1 is indicative of competitive antagonism.[5][6]

Visualizations

Signaling Pathways

Both EP2 and EP4 receptors are coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon agonist binding, they activate adenylyl cyclase, leading to an increase in intracellular cAMP levels.[7][8][9][10]

Caption: EP2 and EP4 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Selectivity Determination

The following diagram illustrates the general workflow for determining the selectivity of a compound like this compound.

Caption: Experimental workflow for determining the selectivity of this compound for EP2 over EP4.

References

- 1. This compound | EP2 Receptor Antagonist | AmBeed.com [ambeed.com]

- 2. This compound | EP2 Receptor Antagonist | MCE [medchemexpress.cn]

- 3. researchgate.net [researchgate.net]

- 4. glpbio.cn [glpbio.cn]

- 5. Schild equation - Wikipedia [en.wikipedia.org]

- 6. The Schild regression in the process of receptor classification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]

TG4-155: A Technical Guide to its Ki, Kb, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity (Ki and Kb values) and mechanism of action of TG4-155, a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathway.

Quantitative Binding Data

This compound has been characterized as a high-affinity antagonist for the human EP2 receptor. Its binding affinity is described by the inhibition constant (Ki) and the antagonist dissociation constant (Kb).

| Parameter | Value | Receptor | Species | Assay Type | Reference |

| Ki | 9.9 nM | EP2 | Human | Radioligand Binding Assay | [1][2] |

| 15 nM | EP2 | Human | Radioligand Binding Assay | [3] | |

| Kb | 2.4 nM | EP2 | Human | Schild Regression Analysis | [1][3][4][5] |

Selectivity Profile

This compound exhibits significant selectivity for the EP2 receptor over other prostanoid receptors and other unrelated receptors.

| Receptor | Kb / IC50 | Selectivity vs. EP2 (fold) | Reference |

| EP4 | 11.4 µM | >1000 | [4][5] |

| DP1 | 34.5 nM | ~14 | |

| EP1, EP3, IP | - | 550 - 4750 | [1] |

| 5-HT2B | 2.6 µM (IC50) | - | [1] |

| hERG | 12 µM (IC50) | - | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the EP2 receptor. The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand PGE2, couples to the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). By competitively binding to the EP2 receptor, this compound blocks the binding of PGE2 and subsequent downstream signaling.

Experimental Protocols

The following are generalized protocols for the key assays used to determine the Ki and Kb values of this compound. Specific details may vary between laboratories and reagent suppliers.

Radioligand Binding Assay (for Ki determination)

This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from its receptor.

Materials:

-

Cell membranes prepared from cells expressing the human EP2 receptor.

-

Radioligand (e.g., [3H]-PGE2).

-

This compound stock solution.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash Buffer (ice-cold).

-

96-well filter plates (e.g., GF/C filters pre-soaked in polyethylenimine).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. resources.revvity.com [resources.revvity.com]